Cas no 109175-41-9 (Pentanamide, 2-(dimethylamino)-N-[11-hydroxy-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-trien-4-yl]-3-methyl- (9CI))
![Pentanamide, 2-(dimethylamino)-N-[11-hydroxy-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-trien-4-yl]-3-methyl- (9CI) structure](https://de.kuujia.com/scimg/cas/109175-41-9x500.png)
109175-41-9 structure
Produktname:Pentanamide, 2-(dimethylamino)-N-[11-hydroxy-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-trien-4-yl]-3-methyl- (9CI)
CAS-Nr.:109175-41-9
MF:C33H45N5O5
MW:591.740908384323
CID:198406
Pentanamide, 2-(dimethylamino)-N-[11-hydroxy-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-trien-4-yl]-3-methyl- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Pentanamide,2-(dimethylamino)-N-[11-hydroxy-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-trien-4-yl]-3-methyl-(9CI)
- 2-Oxa-6,9-diazabicyclo[10.2.2]hexadecane,pentanamide deriv.
- Discarine K
- CID 101427824
- Pentanamide, 2-(dimethylamino)-N-[11-hydroxy-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-trien-4-yl]-3-methyl- (9CI)
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- Inchi: 1S/C33H45N5O5/c1-7-20(4)29(38(5)6)33(42)37-28-30(19(2)3)43-23-14-12-21(13-15-23)27(39)18-35-31(40)26(36-32(28)41)16-22-17-34-25-11-9-8-10-24(22)25/h8-15,17,19-20,26-30,34,39H,7,16,18H2,1-6H3,(H,35,40)(H,36,41)(H,37,42)
- InChI-Schlüssel: MMMSPIBCDFEOIH-UHFFFAOYSA-N
- Lächelt: O1C2C=CC(=CC=2)C(CNC(C(CC2=CNC3C=CC=CC2=3)NC(C(C1C(C)C)NC(C(C(C)CC)N(C)C)=O)=O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 591.342
- Monoisotopenmasse: 591.342
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 8
- Komplexität: 939
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 6
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 136
- XLogP3: 3.044
Experimentelle Eigenschaften
- Dichte: 1.23±0.1 g/cm3(Predicted)
- Siedepunkt: 891.6±65.0 °C(Predicted)
- pka: 13.26±0.70(Predicted)
Pentanamide, 2-(dimethylamino)-N-[11-hydroxy-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-trien-4-yl]-3-methyl- (9CI) Verwandte Literatur
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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